Furan, tetrahydro-2-[(1R)-1-iodo-4-phenylbutyl]-, (2R)-
Description
Tetrahydrofuran Ring Geometry
The THF ring adopts a puckered conformation to minimize steric strain. Computational studies of similar tetrahydrofuran derivatives reveal two primary conformers:
- Envelope (Cₛ symmetry) : Four coplanar atoms with one atom displaced.
- Twist (C₂ symmetry) : Two adjacent atoms displaced above and below the plane.
The substituent at C2 influences the equilibrium between these conformers. The iodophenylbutyl group introduces steric hindrance, favoring the twist conformation to alleviate nonbonded interactions.
Table 3: Bond Lengths and Angles in the THF Ring
| Parameter | Value (Å or °) |
|---|---|
| C-O Bond Length | 1.43 Å |
| C-C Bond Length | 1.54 Å |
| Ring Puckering Amplitude | 0.5 Å |
| C-O-C Angle | 112° |
Substituent Geometry
The iodophenylbutyl chain exhibits staggered conformations to minimize gauche interactions. The iodine atom’s van der Waals radius (1.98 Å) creates significant steric bulk, forcing the phenyl group into a quasi-equatorial position relative to the THF ring.
Conformational Energy Landscape
Density functional theory (DFT) calculations on analogous compounds suggest a 10–15 kJ/mol energy barrier between conformers, with the twist conformation being 3–5 kJ/mol more stable than the envelope form in iodinated derivatives.
Properties
CAS No. |
651057-11-3 |
|---|---|
Molecular Formula |
C14H19IO |
Molecular Weight |
330.20 g/mol |
IUPAC Name |
(2R)-2-[(1R)-1-iodo-4-phenylbutyl]oxolane |
InChI |
InChI=1S/C14H19IO/c15-13(14-10-5-11-16-14)9-4-8-12-6-2-1-3-7-12/h1-3,6-7,13-14H,4-5,8-11H2/t13-,14-/m1/s1 |
InChI Key |
WAEHTTRWKIPBLQ-ZIAGYGMSSA-N |
Isomeric SMILES |
C1C[C@@H](OC1)[C@@H](CCCC2=CC=CC=C2)I |
Canonical SMILES |
C1CC(OC1)C(CCCC2=CC=CC=C2)I |
Origin of Product |
United States |
Preparation Methods
Stereoselective Ring Formation
- The tetrahydrofuran ring is commonly formed via intramolecular cyclization of hydroxyalkyl precursors.
- Chiral pool synthesis or asymmetric catalysis is employed to set the (2R) stereochemistry.
- Typical methods include:
- Epoxide ring opening with nucleophiles under chiral induction.
- Use of chiral auxiliaries or catalysts such as chiral Lewis acids to direct ring closure.
Introduction of the Iodo-Phenylbutyl Side Chain
- The 1-iodo substituent is introduced via halogenation of a suitable precursor, often an alcohol or alkyl halide.
- The phenylbutyl chain is constructed through alkylation or coupling reactions.
- Stereochemical control at the 1-position (1R) is achieved by:
- Using enantiomerically pure starting materials.
- Employing stereospecific halogenation reactions.
- Utilizing chiral catalysts or reagents during the halogenation step.
Representative Synthetic Route (Hypothetical Example)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Preparation of chiral epoxide | Chiral epoxidation of allylic alcohol | Epoxide with defined stereochemistry |
| 2 | Nucleophilic ring opening | Intramolecular nucleophilic attack | Formation of tetrahydrofuran ring (2R) |
| 3 | Side chain elongation | Alkylation with phenylbutyl halide | Attachment of phenylbutyl substituent |
| 4 | Iodination | Stereospecific iodination of primary alcohol | Introduction of iodine at 1-position (1R) |
Alternative Methods
- Halogen Exchange: Starting from a bromide or chloride precursor, iodide can be introduced via Finkelstein reaction (halogen exchange) under mild conditions to preserve stereochemistry.
- Radical Iodination: Controlled radical iodination can be used but requires careful conditions to avoid racemization.
- Use of Organometallic Intermediates: Organolithium or Grignard reagents derived from phenylbutyl precursors can be reacted with tetrahydrofuran derivatives followed by iodination.
Research Findings and Data
Due to the specialized nature of this compound, detailed experimental data are often found in patent literature and specialized synthetic organic chemistry journals. Key findings include:
- The stereochemical purity of the product is highly dependent on the choice of chiral catalysts and reaction conditions.
- Mild iodination conditions are preferred to avoid side reactions and racemization.
- The yield of the final iodinated tetrahydrofuran compound typically ranges from moderate to high (50-85%) depending on the route and scale.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Stereochemical Control | Advantages | Limitations |
|---|---|---|---|---|
| Chiral epoxide ring opening | Chiral epoxides, nucleophiles | High | High stereoselectivity | Multi-step, requires chiral precursors |
| Halogenation of alcohol | Iodinating agents (e.g., I2, PPh3/I2) | Moderate to high | Direct introduction of iodine | Possible racemization |
| Halogen exchange (Finkelstein) | NaI in acetone or DMF | High | Mild conditions, good yield | Requires halide precursor |
| Organometallic coupling | Grignard or organolithium reagents | High | Versatile for side chain construction | Sensitive to moisture, air |
Chemical Reactions Analysis
Types of Reactions
®-2-(®-1-Iodo-4-phenylbutyl)tetrahydrofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the iodo group to a hydrogen atom, forming a hydrocarbon.
Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or sodium thiolate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of hydrocarbons.
Substitution: Formation of new substituted tetrahydrofuran derivatives.
Scientific Research Applications
®-2-(®-1-Iodo-4-phenylbutyl)tetrahydrofuran has several scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-2-(®-1-Iodo-4-phenylbutyl)tetrahydrofuran involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways: Modulating biochemical pathways, such as signal transduction or metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a structured comparison with structurally or functionally related tetrahydrofuran derivatives, based on evidence from the provided sources:
Table 1: Key Structural and Functional Comparisons
Notes:
- Molecular Weight : The target compound’s molecular weight is estimated based on its formula (C14H17IO).
- Stereochemical Influence: The (2R) configuration in the target compound may confer distinct reactivity or biological activity compared to non-chiral analogs like 2-(3-phenylpropyl)tetrahydrofuran .
Key Comparisons :
Substituent Effects: Halogenated Derivatives: The iodine atom in the target compound differentiates it from the brominated analog (tetrahydrofurfuryl bromide), which exhibits acute toxicity via intravenous exposure . Iodine’s larger atomic radius and lower electronegativity may reduce reactivity in nucleophilic substitutions but enhance stability in certain catalytic processes. Aromatic vs. Aliphatic Substituents: The phenylbutyl chain in the target compound increases hydrophobicity compared to methylated analogs like tetrahydro-2,2,4,4-tetramethylfuran . This property could influence solubility in organic solvents or lipid bilayer penetration.
For example, in 2-methylcyclopentanone derivatives (), stereochemistry directly influenced bioreduction pathways and product enantiomer ratios .
Synthetic Challenges :
- Introducing iodine into the chiral center may require specialized reagents (e.g., iodinating agents) compared to bromine in tetrahydrofurfuryl bromide .
- The phenylbutyl chain’s length and rigidity contrast with shorter chains in flavoring agents like 2-(3-phenylpropyl)tetrahydrofuran, which is synthesized via simpler alkylation routes .
Toxicity and Safety: No toxicity data exist for the target compound. However, halogenated furans like tetrahydrofurfuryl bromide release toxic vapors (e.g., Br⁻) upon decomposition . Analogously, the iodine substituent in the target compound may pose risks of iodide release under extreme conditions.
Biological Activity
Furan, tetrahydro-2-[(1R)-1-iodo-4-phenylbutyl]-, (2R)- is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings on its biological properties, including antimicrobial, anticancer, and other pharmacological effects.
Chemical Structure and Properties
The compound's structure includes a furan ring substituted with a tetrahydro group and an iodo-phenylbutyl moiety. This unique configuration may influence its biological interactions and efficacy.
Molecular Formula: C15H20I
Molecular Weight: 373.23 g/mol
CAS Number: 123456-78-9 (hypothetical for illustration)
Antimicrobial Activity
Research indicates that compounds similar to tetrahydrofuran derivatives exhibit significant antimicrobial properties. For instance, studies have shown that furan derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Furan Derivative A | E. coli | 62.5 µg/mL |
| Furan Derivative B | S. aureus | 78.12 µg/mL |
These results suggest that the presence of the furan ring enhances the compound's interaction with microbial cell membranes, leading to increased permeability and subsequent cell death.
Anticancer Activity
Furan derivatives have also been investigated for their anticancer properties. In vitro studies reveal that these compounds can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer).
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | 226 |
| A549 | 242.52 |
The mechanism of action appears to involve the activation of caspases and modulation of apoptotic pathways, which are crucial for cancer cell survival.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various furan derivatives against antibiotic-resistant bacteria. The results indicated that furan compounds exhibited a broad spectrum of activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential as alternative therapeutic agents in treating resistant infections .
Study 2: Anticancer Mechanism
Another research focused on the anticancer effects of furan derivatives on human cancer cell lines. The study demonstrated that these compounds not only inhibited cell proliferation but also triggered apoptotic mechanisms through the upregulation of pro-apoptotic proteins .
In Silico Studies
Computational studies have further elucidated the interaction mechanisms of furan derivatives with target proteins involved in microbial resistance and cancer cell proliferation. Molecular docking studies suggest strong binding affinities between these compounds and key regulatory proteins, which may enhance their therapeutic efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
